3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
3-METHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a methoxy group, a thiophene ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, which can be synthesized through methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . The pyrazole ring is then introduced via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling the methoxybenzamide with the thiophene-pyrazole intermediate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides .
Scientific Research Applications
3-METHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-METHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings are known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of kinases, modulation of receptor activity, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
3-METHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its combination of a methoxy group, thiophene ring, pyrazole ring, and benzamide moiety. This unique structure confers distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-13-5-2-4-12(10-13)16(20)18-15-7-8-17-19(15)11-14-6-3-9-22-14/h2-10H,11H2,1H3,(H,18,20) |
InChI Key |
XUNKJAHSXHLQQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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